3-溴-4-(三氟甲氧基)苯甲腈

描述

The compound 3-Bromo-4-(trifluoromethoxy)benzonitrile is a brominated and trifluoromethoxy-substituted benzonitrile derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and reactivity of 3-Bromo-4-(trifluoromethoxy)benzonitrile. For instance, 4-(Trifluoromethyl)benzonitrile has been studied as an electrolyte additive for lithium-ion batteries, indicating the potential electrochemical stability and reactivity of trifluoromethylated benzonitriles . Additionally, the reactivity of benzonitriles with benzenethiols in the presence of InCl3•4H2O has been explored, which may suggest possible reaction pathways for the compound .

Synthesis Analysis

The synthesis of related compounds, such as 4-Amino-2-(trifluoromethyl)benzonitrile, involves multiple steps including bromination, Grignard reaction, cyanidation, and amination . This suggests that the synthesis of 3-Bromo-4-(trifluoromethoxy)benzonitrile could potentially involve similar steps, with the introduction of the trifluoromethoxy group likely occurring through a nucleophilic substitution reaction.

Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)benzonitrile has been determined by X-ray crystallography, revealing molecules linked through hydrogen bonds forming a dense two-dimensional network . Although the exact structure of 3-Bromo-4-(trifluoromethoxy)benzonitrile is not provided, it can be inferred that the presence of electronegative substituents such as bromo and trifluoromethoxy groups would influence the molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of similar compounds, such as the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, indicates that brominated and trifluoromethylated compounds can undergo addition-elimination and substitution reactions . This suggests that 3-Bromo-4-(trifluoromethoxy)benzonitrile may also participate in such reactions under appropriate conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-Bromo-4-(trifluoromethoxy)benzonitrile are not directly reported, the properties of related compounds can provide some insights. For example, the vibrational spectra of 4-bromo benzonitrile have been studied using density functional theory, which could be relevant for understanding the vibrational properties of the compound . The electrochemical properties of 4-(Trifluoromethyl)benzonitrile as an electrolyte additive suggest that the trifluoromethyl group can confer stability to the benzonitrile moiety under high voltage conditions .

科学研究应用

化学合成与反应:

- Schlosser和Castagnetti(2001)展示了生成3-溴-2-(三氟甲氧基)苯基锂的过程,该化合物作为各种有机氟化合物合成中的中间体。这项研究突出了3-溴-4-(三氟甲氧基)苯甲腈在有机合成中的化学反应性和潜在应用(Schlosser & Castagnetti, 2001)。

振动光谱研究:

- Krishnakumar,Surumbarkuzhali和Muthunatesan(2009)对4-溴苯甲腈进行了振动光谱研究,提供了有关基本振动频率和强度的见解。这项研究对于理解类似化合物的分子特性和行为至关重要(Krishnakumar, Surumbarkuzhali, & Muthunatesan, 2009)。

有机氟化合物合成:

- Castagnetti和Schlosser(2001)的研究再次强调了3-溴-4-(三氟甲氧基)苯甲腈在合成新的有机氟化合物中的作用。他们的工作突出了三氟甲氧基苯基锂作为有机合成中间体的多功能性(Castagnetti & Schlosser, 2001)。

在高压锂离子电池中的应用:

- Huang等人(2014)研究了4-(三氟甲基)-苯甲腈作为高压锂离子电池中的电解质添加剂的应用。这种应用展示了3-溴-4-(三氟甲氧基)苯甲腈衍生物在提高能量存储设备性能方面的潜力(Huang et al., 2014)。

电化学研究:

- Arias和Brillas(1985)探索了二溴苯胺衍生物的电化学氧化,揭示了苯甲腈化合物的电化学性质。这项研究与理解3-溴-4-(三氟甲氧基)苯甲腈的电化学行为相关(Arias & Brillas, 1985)。

安全和危害

The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) .

属性

IUPAC Name |

3-bromo-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKWODPBBWZVMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596261 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(trifluoromethoxy)benzonitrile | |

CAS RN |

191602-89-8 | |

| Record name | 3-Bromo-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

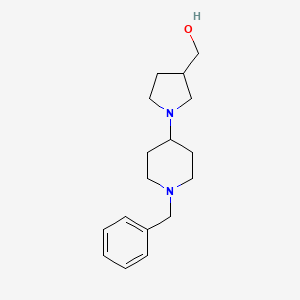

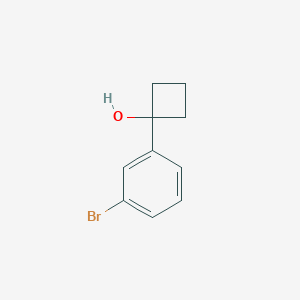

![2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole](/img/structure/B1289617.png)

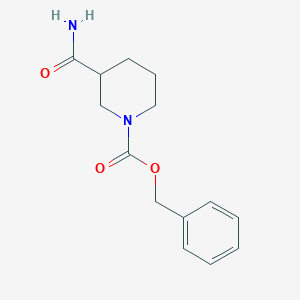

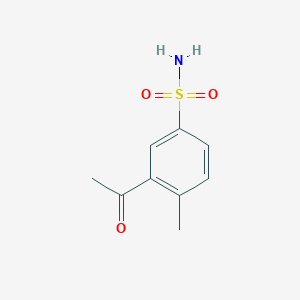

![3-Bromo-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289618.png)

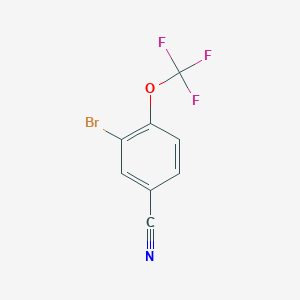

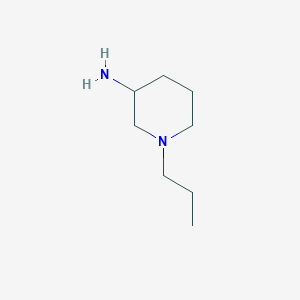

![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)

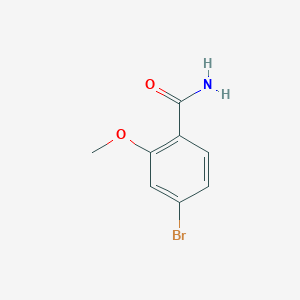

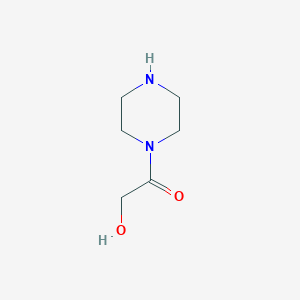

![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)